3-Fluoropiperidine hydrochloride
Description
3-Fluoropiperidine hydrochloride (CAS: 737000-77-0) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀ClFN and a molecular weight of 139.6 g/mol . The compound features a six-membered piperidine ring with a fluorine atom at the C3 position, which significantly influences its electronic and steric properties. It is hygroscopic and has a melting point of approximately 227°C .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUBLSLAULIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-75-5, 737000-77-0 | |
| Record name | 3-Fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoropiperidine HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes structural features, molecular properties, and applications of 3-fluoropiperidine hydrochloride and related compounds:
Key Observations
Fluorine Position :
- The C3-fluorine in 3-fluoropiperidine creates a distinct dipole moment compared to C4-fluorine derivatives, altering binding interactions in receptor targets .
- 4-Fluoropiperidine hydrochloride (similarity score: 0.81 vs. 3-fluoro) shows reduced conformational flexibility due to axial fluorine placement .
Substituent Effects: Phenoxy groups (e.g., (3R)-3-phenoxypiperidine) enhance π-π stacking in drug-receptor interactions, while trifluoromethylphenoxy derivatives (e.g., 4-[3-(trifluoromethyl)phenoxy]piperidine) improve metabolic stability . Methyl groups (e.g., 3-methylpiperidine) increase lipophilicity but reduce hydrogen-bonding capacity compared to fluorinated analogs .
Ring Size :
- Pyrrolidine analogs (5-membered ring, e.g., 3-fluoropyrrolidine) exhibit higher ring strain and faster metabolic clearance than piperidines .
Q & A
Q. What are the recommended synthetic routes for 3-fluoropiperidine hydrochloride, and how do reaction conditions influence yield?
The synthesis of this compound often involves fluorination of piperidine precursors or enantioselective alkylation strategies. A notable method uses tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate as an intermediate, prepared by reacting this compound with 1-(2-chloroethyl)piperidine under controlled conditions (ethanol solvent, catalyst) . Another approach employs enantioselective allylic alkylation of α-fluoro-β-ketoesters, where chiral catalysts and s-cis/trans conformational control are critical for achieving high enantiomeric excess (e.g., >90% ee) . Optimizing reaction temperature (typically 0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol%) can improve yields from 60% to >85%.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and F NMR to confirm fluorination at the 3-position and rule out regioisomers.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% typical for research-grade material).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 138.06 for the free base).
- X-ray Crystallography : Used in advanced studies to resolve stereochemical ambiguities (e.g., in intermediates like carbamate derivatives) .
Q. What safety protocols are essential for handling this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and lab coats. Avoid inhalation of dust/aerosols via fume hoods or N95 masks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous halogenated waste .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound address challenges in conformational mobility?
The enantiocontrol in α-fluoro-β-ketoester alkylation is hindered by s-cis/trans isomerism in intermediates. Using chiral bisphosphine ligands (e.g., (R)-BINAP) and low-temperature conditions (−20°C) stabilizes the reactive enolate conformation, achieving >90% ee. Computational modeling (DFT) further validates transition-state geometries to guide catalyst design .
Q. What role does this compound play in medicinal chemistry, particularly as a bioactive intermediate?
The compound serves as a key intermediate in synthesizing RORγt inhibitors (e.g., Vimirogant hydrochloride) and other neuropharmacological agents. Its fluorinated piperidine core enhances metabolic stability and binding affinity to target proteins (e.g., IC values <50 nM in kinase assays). Comparative studies show 3-fluoropiperidine derivatives exhibit 10–20× higher potency than non-fluorinated analogs .
Q. How should researchers resolve contradictions in reaction yield data for fluorinated piperidine derivatives?
Discrepancies often arise from:
- Impurity Profiles : Trace aldehydes or ketones in starting materials can form side products. Use LC-MS to identify byproducts.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate decomposition; switch to THF or dichloromethane.
- Catalyst Deactivation : Monitor ligand oxidation via UV-Vis spectroscopy and replenish catalysts as needed.
Document all variables (e.g., humidity, stirring rate) and apply statistical tools (e.g., ANOVA) to isolate critical factors .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
